molecular formula C17H24N2O B506247 N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide

Cat. No.: B506247
M. Wt: 272.4g/mol
InChI Key: AJSRFTVBJBDFTK-UHFFFAOYSA-N
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Description

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline derivative.

    Alkylation: Introduce the diethyl and trimethyl groups through alkylation reactions using appropriate alkyl halides and bases.

    Amidation: Convert the resulting intermediate to the carboxamide by reacting with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinecarboxamides: A class of compounds with diverse biological activities.

Uniqueness

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4g/mol

IUPAC Name

N,6-diethyl-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C17H24N2O/c1-6-13-8-9-15-14(10-13)12(3)11-17(4,5)19(15)16(20)18-7-2/h8-11H,6-7H2,1-5H3,(H,18,20)

InChI Key

AJSRFTVBJBDFTK-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NCC

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NCC

Origin of Product

United States

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